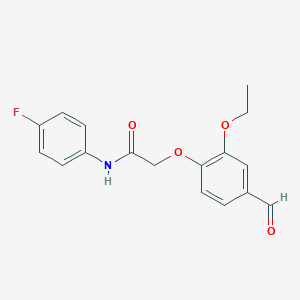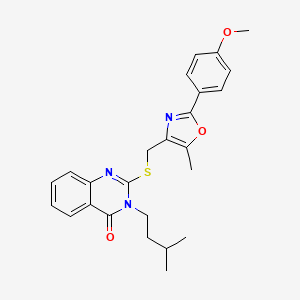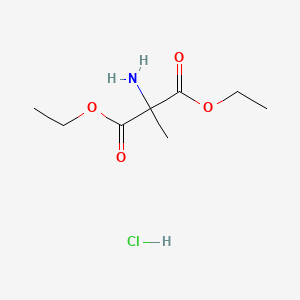
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide, also known as EFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EFPA belongs to the class of amide compounds and has a molecular weight of 365.39 g/mol. In
科学的研究の応用
Chemoselective Synthesis
The chemoselective acetylation of 2-aminophenol, involving the catalytic use of Novozym 435, highlights a significant application in the synthesis of intermediates for antimalarial drugs. This process, employing various acyl donors, underscores the importance of selecting optimal conditions for achieving desired product specificity. Vinyl acetate emerged as the preferred acyl donor due to its irreversible reaction characteristic, which is crucial for the kinetically controlled synthesis of N-(2-Hydroxyphenyl)acetamide derivatives (Magadum & Yadav, 2018).
Novel Acetamide Derivatives Synthesis
The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from 3-fluoro-4-cyanophenol presents another critical research application. These compounds, characterized by elemental analysis, IR, and 1H NMR, expand the chemical diversity and potential pharmaceutical utility of fluoroacetamide derivatives (Yang Man-li, 2008).
Pharmacological Potential
The pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, demonstrates the therapeutic potential of acetamide-based compounds. These activities suggest their relevance in developing new treatments for various diseases, including cancer and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2016).
Enantiocontrolled Synthesis
The use of alkali metal fluorides in acetamide and N-methylformamide or acetamide as fluorinating agents for the enantiocontrolled synthesis of fluorocarboxylic acids and fluoroalkyl benzenes from sulfonates illustrates a critical application in the field of synthetic organic chemistry. This methodology offers a pathway to synthesize highly enantiomerically pure compounds, which is vital for pharmaceutical applications (Fritz-Langhals, 1994).
Protein Tyrosine Phosphatase Inhibition
The design, synthesis, and evaluation of 2-(4-methoxyphenyl) ethyl] acetamide derivatives for inhibiting protein tyrosine phosphatase 1B (PTP1B) activity, with potential implications in managing diabetes, showcase the role of acetamide derivatives in therapeutic target modulation. These derivatives, validated through both docking studies and in vivo antidiabetic activity assessments, highlight the significance of acetamide frameworks in developing new drugs for diabetes management (Saxena et al., 2009).
特性
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDUJKCLONVJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)
![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2730824.png)
![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)


![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)

![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B2730839.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)
![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)